![molecular formula C12H13N3O3 B15219222 Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a complex organic compound that features an imidazole ring, a carbamic anhydride group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with acetic anhydride and a carbamic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a substituent on the ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Amines in the presence of a base such as triethylamine in dichloromethane
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives
Applications De Recherche Scientifique
Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding
Mécanisme D'action
The mechanism of action of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the carbamic anhydride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-1H-benzo[d]imidazole: A precursor in the synthesis of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride.
Acetic anhydride: Used in the synthesis of various acylated compounds.
Carbamic acid derivatives: Commonly used in the synthesis of carbamic anhydrides
Uniqueness
This compound is unique due to its combination of an imidazole ring and a carbamic anhydride group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(1-ethylbenzimidazol-2-yl)carbamoyl acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-15-10-7-5-4-6-9(10)13-11(15)14-12(17)18-8(2)16/h4-7H,3H2,1-2H3,(H,13,14,17) |
Clé InChI |
XSIXPQSUECJPPW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1NC(=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
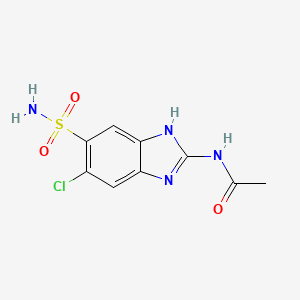
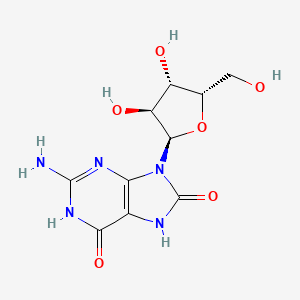
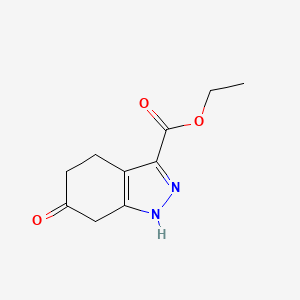

![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
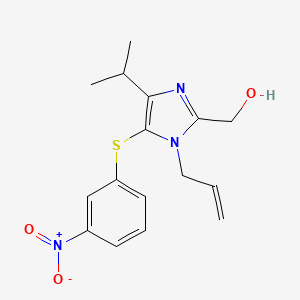
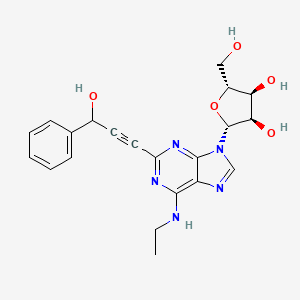


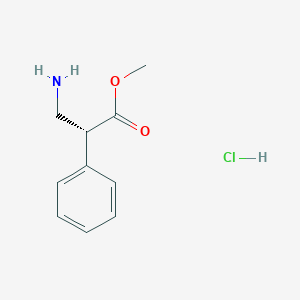
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
